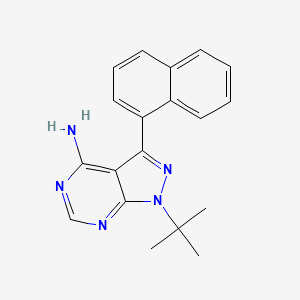

1-Naphthyl PP1

描述

a protein kinase inhibitor; structure in first source

属性

IUPAC Name |

1-tert-butyl-3-naphthalen-1-ylpyrazolo[3,4-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5/c1-19(2,3)24-18-15(17(20)21-11-22-18)16(23-24)14-10-6-8-12-7-4-5-9-13(12)14/h4-11H,1-3H3,(H2,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSHQBIXMLULFEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1C2=NC=NC(=C2C(=N1)C3=CC=CC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00274446 | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221243-82-9 | |

| Record name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=221243-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | pp1 analog | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00274446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Precision of 1-Naphthyl PP1: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Core Mechanism of 1-Naphthyl PP1 for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of this compound (1-NA-PP1), a pivotal tool in chemical genetics and kinase research. We will explore its function as an ATP-competitive inhibitor, its remarkable specificity for engineered analog-sensitive (as) kinases, and the structural basis for this selectivity. This document will further present quantitative data on its inhibitory activity and provide detailed experimental protocols for its application in kinase inhibition assays.

The "Chemical Genetics" Approach: A Paradigm Shift in Kinase Inhibition

The study of protein kinases, key regulators of cellular processes, has been revolutionized by the "chemical genetics" or "analog-sensitive" approach. This strategy allows for the highly specific and reversible inhibition of a single kinase within a complex cellular environment. At the heart of this approach lies the engineering of a kinase to be uniquely sensitive to a modified inhibitor, such as this compound.

This is achieved by mutating a single, conserved amino acid residue within the ATP-binding pocket of the target kinase, known as the "gatekeeper" residue. In most wild-type kinases, this residue is bulky (e.g., threonine, methionine, or phenylalanine), sterically hindering the binding of bulky inhibitors. By mutating this gatekeeper to a smaller residue, such as glycine or alanine, a "hole" is created in the ATP-binding pocket. This engineered pocket can then accommodate the "bumped" or enlarged inhibitor, 1-NA-PP1, which possesses a bulky naphthyl group. This "bump-and-hole" strategy confers exquisite specificity, as 1-NA-PP1 will preferentially inhibit the engineered analog-sensitive kinase over its wild-type counterpart and other cellular kinases.[1][2]

Mechanism of Action: ATP-Competitive Inhibition

This compound functions as a reversible, ATP-competitive inhibitor.[3] Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The appended naphthyl group provides the steric bulk necessary for its selective interaction with the enlarged active site of analog-sensitive kinases. By occupying the ATP-binding pocket, 1-NA-PP1 prevents the binding of ATP, thereby inhibiting the phosphotransferase activity of the kinase.

The co-crystal structure of a similar inhibitor, PP1, bound to a Src family kinase revealed that the pyrazolopyrimidine core forms hydrogen bonds with the hinge region of the kinase, a characteristic interaction for ATP-competitive inhibitors. The bulky substituent at the C3 position of the pyrazolopyrimidine ring projects into a hydrophobic pocket, where the gatekeeper residue is located.[4] In wild-type kinases, the bulky gatekeeper residue clashes with the naphthyl group of 1-NA-PP1, preventing high-affinity binding. In contrast, the smaller gatekeeper in analog-sensitive kinases creates the necessary space to accommodate the naphthyl group, leading to potent and selective inhibition.

Quantitative Analysis of this compound Inhibitory Activity

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or its inhibitory constant (Ki). These values are determined through in vitro kinase assays and vary depending on the specific kinase and the experimental conditions, such as the ATP concentration. The following table summarizes the reported IC50 values for 1-NA-PP1 against a selection of wild-type and analog-sensitive kinases.

| Kinase Target | Genotype | IC50 | Notes |

| v-Src | Wild-type | 1.0 µM | |

| v-Src-as1 (I338G) | Analog-sensitive | 1.5 nM | Over 600-fold selectivity.[5] |

| c-Fyn | Wild-type | 0.6 µM | [6] |

| c-Fyn-as1 | Analog-sensitive | 1.5 nM | [5] |

| c-Abl | Wild-type | 0.6 µM | [6] |

| c-Abl-as2 | Analog-sensitive | 7.0 nM | [5] |

| CDK2 | Wild-type | 18 µM | [6] |

| Cdk2-as1 | Analog-sensitive | 15 nM | [5] |

| CAMK II | Wild-type | 22 µM | [6] |

| PKD1 | Wild-type | 154.6 nM | [7] |

| PKD2 | Wild-type | 133.4 nM | [7] |

| PKD3 | Wild-type | 109.4 nM | [7] |

| PKD1 (M659G) | Analog-sensitive | - | 12-fold increase in sensitivity.[8] |

Experimental Protocols for Kinase Inhibition Assays

The inhibitory activity of this compound is determined using in vitro kinase assays. Below are detailed methodologies for two common types of assays: a radioactive-based assay and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Radioactive Kinase Inhibition Assay

This traditional and highly sensitive method measures the incorporation of a radiolabeled phosphate group from [γ-³²P]ATP into a kinase substrate.

Materials:

-

Purified kinase (wild-type or analog-sensitive)

-

Kinase-specific substrate (protein or peptide)

-

This compound (stock solution in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

[γ-³²P]ATP

-

Non-radioactive ("cold") ATP

-

Phosphocellulose paper (e.g., P81)

-

Wash buffer (e.g., 0.5% phosphoric acid)

-

Scintillation counter and scintillation fluid

-

SDS-PAGE loading buffer

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture on ice. The final volume is typically 25-50 µL.

-

Kinase reaction buffer

-

Purified kinase (at a predetermined optimal concentration)

-

Kinase substrate

-

A serial dilution of this compound or DMSO as a vehicle control. Pre-incubate the kinase with the inhibitor for 10-15 minutes at room temperature.

-

-

Initiation of Reaction: Start the reaction by adding a mixture of [γ-³²P]ATP and cold ATP to the reaction tube. The final ATP concentration should be at or near the Km of the kinase for ATP to ensure accurate IC50 determination.

-

Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated ATP will not. Alternatively, the reaction can be stopped by adding SDS-PAGE loading buffer.

-

Washing: Wash the phosphocellulose papers multiple times with the wash buffer to remove any unbound [γ-³²P]ATP.

-

Quantification: Place the dried phosphocellulose papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter. If SDS-PAGE was used, the gel can be exposed to a phosphor screen and imaged.

-

Data Analysis: Determine the kinase activity for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

TR-FRET Kinase Inhibition Assay

This homogeneous assay format is well-suited for high-throughput screening and relies on the detection of substrate phosphorylation by a specific antibody.

Materials:

-

Purified kinase (wild-type or analog-sensitive)

-

Fluorescently labeled kinase substrate

-

This compound (stock solution in DMSO)

-

Kinase reaction buffer

-

ATP

-

A terbium- or europium-labeled antibody that specifically recognizes the phosphorylated substrate

-

Stop/detection buffer containing EDTA to chelate Mg²⁺ and stop the kinase reaction

-

A microplate reader capable of TR-FRET measurements

Procedure:

-

Reaction Setup: In a suitable microplate (e.g., 384-well), add the following components:

-

Kinase reaction buffer

-

Purified kinase

-

A serial dilution of this compound or DMSO control.

-

-

Initiation of Reaction: Add a mixture of the fluorescently labeled substrate and ATP to each well to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for the optimized reaction time.

-

Termination and Detection: Add the stop/detection buffer containing the labeled anti-phospho-substrate antibody to each well.

-

Incubation: Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for antibody binding.

-

Measurement: Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two different wavelengths (donor and acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Mechanism and Workflow

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Competitive binding of ATP and this compound to wild-type and analog-sensitive kinases.

Caption: A streamlined workflow for a radioactive in vitro kinase inhibition assay.

Caption: The logical relationship of the 'bump-and-hole' strategy for selective kinase inhibition.

Conclusion

This compound is a powerful and highly specific inhibitor of engineered analog-sensitive kinases. Its mechanism of action as an ATP-competitive inhibitor, coupled with the innovative "bump-and-hole" chemical genetics strategy, provides researchers with an invaluable tool to dissect the complex roles of individual kinases in cellular signaling pathways. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate the effective application of this compound in kinase research and drug development.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bellbrooklabs.com [bellbrooklabs.com]

- 4. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - TW [thermofisher.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. protocols.io [protocols.io]

- 8. researchgate.net [researchgate.net]

1-Naphthyl PP1: An In-depth Technical Guide for Researchers

Abstract

1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and selective inhibitor of Src family kinases, c-Abl, and Protein Kinase D (PKD).[1][2] This pyrazolopyrimidine derivative has become an invaluable tool in chemical genetics, particularly for the study of engineered "analog-sensitive" (AS) kinases. By creating a "gatekeeper" mutation in the ATP-binding pocket of a kinase of interest, researchers can render it susceptible to inhibition by bulky analogs like this compound, while the wild-type kinase remains largely unaffected.[3] This allows for the rapid, reversible, and highly specific inhibition of a single kinase within a complex cellular environment, enabling the precise dissection of its roles in signaling pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, target profiles, experimental protocols, and data presentation to aid researchers in its effective application.

Chemical and Physical Properties

This compound is a synthetic organic small molecule. Its key properties are summarized in the table below.

| Property | Value |

| Chemical Name | 1-(1,1-Dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |

| Molecular Formula | C₁₉H₁₉N₅ |

| Molecular Weight | 317.39 g/mol [4] |

| CAS Number | 221243-82-9[4] |

| Appearance | Solid powder |

| Purity | ≥98%[4] |

| Solubility | Soluble in DMSO (up to 20 mM) and chloroform.[1][4] |

| Storage | Store at +4°C as a solid. Stock solutions in DMSO can be stored at -20°C for up to one month.[1] It is recommended to prepare and use solutions on the same day if possible.[1] |

Mechanism of Action

This compound functions as an ATP-competitive inhibitor. The pyrazolopyrimidine core of the molecule mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The bulky 1-naphthyl group at the C3 position provides selectivity. In wild-type kinases, a "gatekeeper" residue, typically a larger amino acid like threonine, sterically hinders the binding of this compound.[3]

In analog-sensitive (AS) kinases, this gatekeeper residue is mutated to a smaller amino acid, such as glycine or alanine. This mutation creates a "hole" in the ATP-binding pocket that can accommodate the "bump" of the naphthyl group, leading to high-affinity binding and potent inhibition.[3] This "bump-hole" approach is the foundation of the chemical genetics strategy that utilizes this compound.

Biological Targets and Inhibitory Profile

This compound exhibits inhibitory activity against a range of wild-type and engineered kinases.

Quantitative Data: Inhibitory Activity of this compound

The following tables summarize the half-maximal inhibitory concentrations (IC₅₀) of this compound against various wild-type and analog-sensitive kinases.

Table 1: Inhibition of Wild-Type Kinases by this compound

| Kinase | IC₅₀ | Reference |

| v-Src | 1.0 µM | [2][5] |

| c-Fyn | 0.6 µM | [2][5] |

| c-Abl | 0.6 µM | [2][5] |

| CDK2 | 18 µM | [2][5] |

| CAMKII | 22 µM | [2][5] |

| PKD1 | 154.6 nM | [5] |

| PKD2 | 133.4 nM | [5] |

| PKD3 | 109.4 nM | [5] |

| Aurora A | Potent Inhibitor | [1] |

Table 2: Inhibition of Analog-Sensitive (AS) Kinases by this compound

| Kinase | Mutation | IC₅₀ | Reference |

| v-Src-as1 | I338G | 1.5 nM | [4] |

| c-Fyn-as1 | T339G | Potent Inhibitor | |

| c-Abl-as2 | T315G | Potent Inhibitor | |

| Cdk2-as1 | F80G | Potent Inhibitor |

Off-Target Effects

While this compound is highly selective for AS-kinases over their wild-type counterparts, it can exhibit off-target effects, particularly at higher concentrations. It has been shown to weakly inhibit some wild-type kinases.[3] Researchers should perform appropriate controls to validate that the observed phenotypes are due to the inhibition of the target AS-kinase.

Experimental Protocols

In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.

Materials:

-

Purified wild-type or analog-sensitive kinase

-

Kinase-specific substrate (peptide or protein)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij 35)

-

ATP solution (containing [γ-³²P]ATP for radioactive detection or unlabeled ATP for non-radioactive methods)

-

96-well plates

-

Phosphocellulose paper (for radioactive assay)

-

Scintillation counter or phosphorimager (for radioactive assay)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar (for non-radioactive assay)

-

Plate reader (for non-radioactive assay)

Procedure:

-

Prepare Serial Dilutions of this compound: Serially dilute the this compound stock solution in kinase reaction buffer to achieve a range of desired concentrations. Include a DMSO-only control.

-

Kinase Reaction Setup: In a 96-well plate, combine the purified kinase, its substrate, and the diluted this compound or DMSO control.

-

Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate Kinase Reaction: Start the reaction by adding the ATP solution. The final ATP concentration should be close to the Kₘ for the specific kinase, if known.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

Stop Reaction and Detection:

-

Radioactive Method: Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter or phosphorimager.

-

Non-Radioactive Method (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's instructions.

-

-

Data Analysis: Plot the kinase activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow for In Vitro Kinase Assay

Caption: Workflow for determining the IC₅₀ of this compound in an in vitro kinase assay.

Cell-Based Assay

This protocol describes a general method for assessing the effect of this compound on a specific signaling pathway in cultured cells expressing an analog-sensitive kinase.

Materials:

-

Cell line expressing the analog-sensitive kinase of interest (and a wild-type control cell line)

-

Cell culture medium and supplements

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Stimulus for the signaling pathway of interest (e.g., growth factor, cytokine)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against the phosphorylated and total protein of a downstream target

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture and Treatment: Plate the cells and allow them to adhere. Starve the cells in serum-free medium if necessary to reduce basal signaling.

-

Inhibitor Treatment: Treat the cells with various concentrations of this compound or a DMSO vehicle control for a predetermined time (e.g., 1-2 hours).

-

Stimulation: Stimulate the cells with the appropriate agonist for a time known to induce phosphorylation of the downstream target.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total downstream target protein.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities for the phosphorylated and total protein. Normalize the phosphorylated protein levels to the total protein levels. Compare the levels of phosphorylation in the inhibitor-treated cells to the control cells.

Experimental Workflow for Cell-Based Assay

Caption: Workflow for a cell-based assay to assess the effect of this compound.

Signaling Pathways

This compound is a valuable tool for dissecting the roles of Src family kinases and PKD in various signaling pathways.

Src Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. They are activated by a variety of upstream signals, such as growth factor receptors and integrins, and they, in turn, activate numerous downstream signaling cascades.

Caption: Simplified overview of the Src kinase signaling pathway.

Protein Kinase D (PKD) Signaling Pathway

Protein Kinase D is a family of serine/threonine kinases that are downstream effectors of diacylglycerol (DAG) and protein kinase C (PKC). PKD plays a role in diverse cellular functions, including cell proliferation, survival, migration, and membrane trafficking.[6][7]

Caption: Simplified overview of the Protein Kinase D (PKD) signaling pathway.

Conclusion

This compound is a powerful and versatile tool for the study of kinase signaling. Its high selectivity for analog-sensitive kinases allows for the precise dissection of the function of individual kinases in complex biological systems. This guide provides a foundation for researchers to effectively design and execute experiments using this compound, ultimately contributing to a deeper understanding of the intricate roles of kinases in health and disease. As with any chemical probe, careful experimental design, including the use of appropriate controls, is crucial for obtaining robust and interpretable results.

References

- 1. This compound | Src kinase inhibitor | Hello Bio [hellobio.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com [rndsystems.com]

- 5. selleckchem.com [selleckchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to 1-Naphthyl PP1: Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl PP1 (1-NA-PP1) is a potent and selective, ATP-competitive inhibitor of Src family kinases. Its discovery and development have been pivotal in the advancement of chemical genetics, particularly in the engineering of analog-sensitive (AS) kinases. This technology allows for the highly specific inhibition of a single kinase within a complex cellular environment, enabling detailed interrogation of its function. This technical guide provides an in-depth overview of 1-NA-PP1, from its initial discovery and mechanism of action to detailed experimental protocols and its application in studying key signaling pathways.

Discovery and Development

1-NA-PP1 belongs to the pyrazolopyrimidine class of kinase inhibitors. The development of 1-NA-PP1 was a direct result of structure-guided inhibitor design aimed at creating molecules that could selectively inhibit engineered kinases with a modified "gatekeeper" residue in the ATP-binding pocket. This "bump-hole" approach involves creating a larger hydrophobic pocket in the target kinase (the "hole") by mutating a bulky gatekeeper residue to a smaller one, such as glycine or alanine. This modification allows the kinase to accommodate a bulky inhibitor like 1-NA-PP1 (the "bump"), which is sterically hindered from binding to wild-type kinases.[1]

The synthesis of 1-NA-PP1 involves a multi-step process. A core pyrazolopyrimidine scaffold is first synthesized. Subsequently, the 1-naphthyl group is introduced at the 3-position, typically through a Suzuki or Stille cross-coupling reaction with a halogenated pyrazolopyrimidine intermediate. The final compound is often converted to its hydrochloride salt to improve solubility and stability for biological assays.[2]

Mechanism of Action

1-NA-PP1 functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of susceptible kinases. The pyrazolopyrimidine core mimics the adenine ring of ATP, while the 1-naphthyl group extends into a hydrophobic pocket adjacent to the ATP-binding site. In wild-type kinases with a large gatekeeper residue, the bulky naphthyl group creates a steric clash, preventing high-affinity binding. However, in analog-sensitive kinases where the gatekeeper has been mutated to a smaller residue, this steric hindrance is relieved, allowing 1-NA-PP1 to bind with high potency and selectivity.[2]

Quantitative Data: Inhibitory Activity of this compound

The inhibitory potency of 1-NA-PP1 has been determined against a wide range of wild-type and analog-sensitive kinases. The following tables summarize key IC50 values, demonstrating its selectivity for engineered kinases.

Table 1: Inhibitory Activity of 1-NA-PP1 against Wild-Type Kinases

| Kinase | IC50 (µM) |

| v-Src | 1.0[3][4] |

| c-Fyn | 0.6[3][4] |

| c-Abl | 0.6[3][4] |

| CDK2 | 18[3][4] |

| CAMK II | 22[3][4] |

| PKD1 | 0.1546[5] |

| PKD2 | 0.1334[5] |

| PKD3 | 0.1094[5] |

Table 2: Inhibitory Activity of 1-NA-PP1 against Analog-Sensitive (AS) Kinases

| Kinase | Gatekeeper Mutation | IC50 (nM) |

| v-Src-as1 | I338G | 1.5[3][4] |

| c-Fyn-as1 | T338G | 1.5 |

| c-Abl-as2 | T315I | 7.0 |

| Cdk2-as1 | F80G | 15 |

Experimental Protocols

In Vitro Kinase Assay with 1-NA-PP1

This protocol describes a general method for assessing the inhibitory activity of 1-NA-PP1 against a target kinase in vitro.

Materials:

-

Purified recombinant kinase (wild-type or analog-sensitive)

-

Kinase-specific substrate peptide

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.5 mM DTT, 0.01% Brij 35)

-

ATP solution (containing [γ-³²P]ATP for radiometric detection, or unlabeled ATP for non-radiometric methods)

-

1-NA-PP1 stock solution (in DMSO)

-

P81 phosphocellulose paper (for radiometric assay)

-

Phosphoric acid (for radiometric assay wash steps)

-

Scintillation counter or plate reader (depending on detection method)

Procedure:

-

Prepare Kinase Reaction Mix: In a microcentrifuge tube or 96-well plate, prepare a reaction mix containing the kinase, substrate peptide, and kinase assay buffer.

-

Add Inhibitor: Add varying concentrations of 1-NA-PP1 (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control. Pre-incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate Kinase Reaction: Start the reaction by adding the ATP solution. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction stays within the linear range.

-

Stop Reaction and Detect Activity:

-

Radiometric Detection: Spot a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Non-Radiometric Detection: Utilize a commercially available kinase assay kit that measures ATP consumption (e.g., ADP-Glo™) or employs antibody-based detection of the phosphorylated substrate (e.g., ELISA, Western blot). Follow the manufacturer's instructions for the chosen kit.

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Assay: Western Blot for Phosphorylated Proteins

This protocol outlines a method to assess the effect of 1-NA-PP1 on the phosphorylation of a target protein within a specific signaling pathway in cultured cells.

Materials:

-

Cultured cells expressing the target kinase and substrate

-

Cell culture medium and supplements

-

1-NA-PP1 stock solution (in DMSO)

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (phospho-specific and total protein)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of 1-NA-PP1 or DMSO for a specified duration. If applicable, stimulate the cells with an appropriate agonist to activate the signaling pathway of interest.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-PKD) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an ECL substrate and a chemiluminescence imaging system.

-

-

Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) form of the target protein or a housekeeping protein (e.g., GAPDH, β-actin).

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phospho-protein band to the total protein or housekeeping protein band.

Signaling Pathway Visualizations

Src Family Kinase Signaling Pathway

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration. They are key components of numerous signaling pathways initiated by receptor tyrosine kinases, G-protein coupled receptors, and integrins.

Caption: Src Family Kinase signaling pathways and the inhibitory action of 1-NA-PP1.

c-Abl Signaling Pathway

c-Abl is a non-receptor tyrosine kinase involved in diverse cellular processes, including cell growth, survival, and the DNA damage response. Aberrant c-Abl activity is implicated in several cancers.

Caption: c-Abl signaling cascade and its inhibition by 1-NA-PP1.

Protein Kinase D (PKD) Signaling Pathway

Protein Kinase D (PKD) is a family of serine/threonine kinases that are key effectors of diacylglycerol (DAG) signaling. PKD is involved in cell proliferation, migration, and membrane trafficking.

Caption: Protein Kinase D (PKD) signaling pathway and its inhibition by 1-NA-PP1.

Conclusion

This compound has proven to be an invaluable tool for dissecting the complex roles of individual kinases in cellular signaling. Its development has spurred significant advancements in chemical genetics, providing researchers with a powerful method for achieving highly specific kinase inhibition. This technical guide serves as a comprehensive resource for understanding and utilizing 1-NA-PP1 in kinase research, from its fundamental properties to practical experimental applications. The provided protocols and pathway diagrams offer a solid foundation for designing and interpreting experiments aimed at elucidating the intricate functions of protein kinases in health and disease.

References

1-Naphthyl PP1: An In-depth Technical Guide to its Target Kinases

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and reversible ATP-competitive inhibitor of protein kinases. It is a derivative of the pyrazolo[3,4-d]pyrimidine PP1, which was initially identified as a selective inhibitor of the Src family of tyrosine kinases. The defining characteristic of 1-NA-PP1 is its bulky naphthyl group, which provides steric hindrance that prevents its binding to the ATP-binding pocket of most wild-type kinases. However, it potently inhibits a class of engineered kinases known as analog-sensitive (AS) kinases, where a bulky "gatekeeper" residue in the ATP-binding site is mutated to a smaller one, creating a complementary pocket for the inhibitor. This unique feature makes 1-NA-PP1 an invaluable tool in chemical genetics for the specific inhibition of individual kinases to dissect their roles in complex signaling pathways. This guide provides a comprehensive overview of the primary target kinases of 1-NA-PP1, quantitative data on its inhibitory activity, detailed experimental protocols, and visualizations of the relevant signaling pathways.

Core Target Kinases and Inhibitory Profile

1-NA-PP1 exhibits inhibitory activity against a range of wild-type and engineered analog-sensitive kinases. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of its potency.

Wild-Type Kinase Inhibition

While designed for specificity towards AS-kinases, 1-NA-PP1 does exhibit inhibitory activity against several wild-type kinases, particularly some members of the Src family and Protein Kinase D (PKD) family.

| Kinase Family | Kinase | IC50 |

| Src Family | v-Src | 1.0 µM[1][2][3][4][5] |

| c-Fyn | 0.6 µM[1][2][3][4][5] | |

| Abl Family | c-Abl | 0.6 µM[1][2][3][4][5] |

| CDK Family | CDK2 | 18 µM[1][2][3][4][5] |

| CAMK Family | CAMKII | 22 µM[1][2][3][4][5] |

| PKD Family | PKD1 | 154.6 nM[1] |

| PKD2 | 133.4 nM[1] | |

| PKD3 | 109.4 nM[1] |

Table 1: Inhibitory activity of this compound against wild-type kinases.

Analog-Sensitive (AS) Kinase Inhibition

The true power of 1-NA-PP1 lies in its potent and specific inhibition of engineered AS-kinases. By mutating a single "gatekeeper" residue in the ATP-binding pocket to a smaller amino acid (e.g., glycine or alanine), a pocket is created that accommodates the bulky naphthyl group of 1-NA-PP1, leading to a dramatic increase in inhibitory potency.

| Kinase | Gatekeeper Mutation | Wild-Type IC50 | AS-Kinase IC50 |

| v-Src | I338G | 1.0 µM | 1.5 nM[2][3] |

Table 2: Comparison of this compound inhibitory activity against wild-type and analog-sensitive v-Src kinase.

Signaling Pathways of Target Kinases

The following diagrams illustrate the signaling pathways in which the primary target kinases of 1-NA-PP1 are involved.

// Nodes RTK [label="Receptor Tyrosine Kinases\n(e.g., EGFR, PDGFR)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GPCR [label="G-Protein Coupled Receptors", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Integrins [label="Integrins", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Src [label="Src Family Kinases\n(Src, Fyn, etc.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FAK [label="FAK", fillcolor="#FBBC05"]; PI3K [label="PI3K", fillcolor="#FBBC05"]; STAT3 [label="STAT3", fillcolor="#FBBC05"]; Ras [label="Ras", fillcolor="#FBBC05"]; Akt [label="Akt", fillcolor="#34A853"]; MAPK [label="MAPK Pathway\n(ERK)", fillcolor="#34A853"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Survival [label="Cell Survival", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Migration [label="Cell Migration", shape=ellipse, fillcolor="#F1F3F4"]; Angiogenesis [label="Angiogenesis", shape=ellipse, fillcolor="#F1F3F4"];

// Edges RTK -> Src; GPCR -> Src; Integrins -> FAK; FAK -> Src; Src -> PI3K; Src -> STAT3; Src -> Ras; PI3K -> Akt; Ras -> MAPK; Akt -> Cell_Survival; MAPK -> Cell_Proliferation; Src -> Cell_Migration; Src -> Angiogenesis; }

Caption: Simplified Src Family Kinase Signaling Pathway.// Nodes DNA_Damage [label="DNA Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Growth_Factors [label="Growth Factors\n(e.g., PDGF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Oxidative_Stress [label="Oxidative Stress", fillcolor="#FBBC05"]; cAbl [label="c-Abl", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ATM_ATR [label="ATM/ATR", fillcolor="#FBBC05"]; p73 [label="p73", fillcolor="#34A853"]; CrkL [label="CrkL", fillcolor="#34A853"]; DNA_Repair [label="DNA Repair", shape=ellipse, fillcolor="#F1F3F4"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#F1F3F4"]; Cytoskeletal_Rearrangement [label="Cytoskeletal Rearrangement", shape=ellipse, fillcolor="#F1F3F4"];

// Edges DNA_Damage -> ATM_ATR; ATM_ATR -> cAbl; Growth_Factors -> cAbl; Oxidative_Stress -> cAbl; cAbl -> p73; cAbl -> CrkL; p73 -> Apoptosis; CrkL -> Cytoskeletal_Rearrangement; cAbl -> DNA_Repair; }

Caption: Overview of the c-Abl Signaling Pathway.// Nodes GPCR_RTK [label="GPCRs / RTKs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PLC [label="PLC", fillcolor="#FBBC05"]; DAG [label="Diacylglycerol (DAG)", fillcolor="#FBBC05"]; PKC [label="PKC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKD [label="PKD (1, 2, 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HDACs [label="HDACs", fillcolor="#34A853"]; PI4KIIIb [label="PI4KIIIβ", fillcolor="#34A853"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4"]; Vesicular_Trafficking [label="Vesicular Trafficking", shape=ellipse, fillcolor="#F1F3F4"]; Cell_Proliferation [label="Cell Proliferation", shape=ellipse, fillcolor="#F1F3F4"];

// Edges GPCR_RTK -> PLC; PLC -> DAG; DAG -> PKC; PKC -> PKD; PKD -> HDACs; PKD -> PI4KIIIb; HDACs -> Gene_Expression; PI4KIIIb -> Vesicular_Trafficking; PKD -> Cell_Proliferation; }

Caption: Protein Kinase D (PKD) Signaling Cascade.// Nodes Mitogens [label="Mitogens", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CyclinD_CDK46 [label="Cyclin D / CDK4/6", fillcolor="#FBBC05"]; Rb [label="Rb", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E2F [label="E2F", fillcolor="#34A853"]; CyclinE [label="Cyclin E", fillcolor="#FBBC05"]; CDK2 [label="CDK2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CyclinE_CDK2 [label="Cyclin E / CDK2", fillcolor="#34A853"]; p27 [label="p27", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA_Replication [label="DNA Replication", shape=ellipse, fillcolor="#F1F3F4"]; G1_S_Transition [label="G1/S Transition", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Mitogens -> CyclinD_CDK46; CyclinD_CDK46 -> Rb [label=" phosphorylates"]; Rb -> E2F [label=" inhibits"]; CyclinD_CDK46 -> E2F [label=" releases"]; E2F -> CyclinE [label=" promotes transcription"]; CyclinE -> CDK2 [label=" binds and activates"]; CDK2 -> CyclinE_CDK2 [style=invis]; CyclinE_CDK2 -> Rb [label=" hyper-phosphorylates"]; CyclinE_CDK2 -> p27 [label=" phosphorylates for degradation"]; CyclinE_CDK2 -> DNA_Replication; CyclinE_CDK2 -> G1_S_Transition; }

Caption: CDK2 in the G1/S Cell Cycle Transition.// Nodes Calcium_Influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Calmodulin [label="Calmodulin (CaM)", fillcolor="#FBBC05"]; CaM_Complex [label="Ca²⁺/CaM Complex", fillcolor="#FBBC05"]; CAMKII [label="CAMKII", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Autophosphorylation [label="Autophosphorylation\n(Thr286)", fillcolor="#34A853"]; NMDA_Receptor [label="NMDA Receptor", fillcolor="#34A853"]; AMPA_Receptor [label="AMPA Receptor", fillcolor="#34A853"]; Synaptic_Plasticity [label="Synaptic Plasticity (LTP)", shape=ellipse, fillcolor="#F1F3F4"]; Gene_Expression [label="Gene Expression", shape=ellipse, fillcolor="#F1F3F4"];

// Edges Calcium_Influx -> Calmodulin; Calmodulin -> CaM_Complex; CaM_Complex -> CAMKII [label=" activates"]; CAMKII -> Autophosphorylation [label=" undergoes"]; CAMKII -> NMDA_Receptor [label=" phosphorylates"]; CAMKII -> AMPA_Receptor [label=" phosphorylates"]; NMDA_Receptor -> Synaptic_Plasticity; AMPA_Receptor -> Synaptic_Plasticity; CAMKII -> Gene_Expression; }

Caption: CaMKII Signaling in Synaptic Plasticity.Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol provides a general framework for determining the IC50 value of 1-NA-PP1 against a target kinase. Specific parameters such as enzyme and substrate concentrations may need to be optimized for each kinase. Both radiometric and fluorescence-based methods are common.

1. Materials:

-

Purified recombinant kinase

-

Kinase-specific peptide substrate

-

This compound (stock solution in DMSO)

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled for fluorescence-based assays)

-

For radiometric assay: P81 phosphocellulose paper, 0.75% phosphoric acid, scintillation counter.

-

For fluorescence-based assay (e.g., LanthaScreen™): specific tracer and antibody, fluorescence plate reader.

2. Procedure:

-

Compound Dilution: Prepare a serial dilution of 1-NA-PP1 in DMSO. A typical starting concentration is 10 mM, with subsequent 3-fold or 10-fold dilutions.

-

Reaction Setup: In a microplate, combine the kinase reaction buffer, the target kinase at a predetermined optimal concentration, and the kinase-specific substrate.

-

Inhibitor Addition: Add the diluted 1-NA-PP1 or DMSO (as a control) to the reaction wells.

-

Initiation of Reaction: Start the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for the specific kinase. For radiometric assays, this will be a mixture of unlabeled ATP and [γ-³²P]ATP.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time, ensuring the reaction is in the linear range.

-

Termination and Detection:

-

Radiometric Assay: Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper. Wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP. Quantify the incorporated radioactivity using a scintillation counter.

-

LanthaScreen™ Eu Kinase Binding Assay: This assay measures the displacement of a fluorescently labeled tracer from the kinase by the inhibitor.[6][7][8][9][10] After incubation, the fluorescence resonance energy transfer (FRET) signal is measured on a plate reader.[6][7][8][9][10]

-

-

Data Analysis: Plot the percentage of kinase activity against the logarithm of the 1-NA-PP1 concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

}

Caption: Workflow for IC50 Determination of 1-NA-PP1.Analog-Sensitive Kinase Allele (ASKA) Technology Workflow

This workflow outlines the key steps in utilizing ASKA technology with 1-NA-PP1 to identify direct substrates of a kinase of interest.

1. Generation of the Analog-Sensitive Kinase:

-

Identify the "gatekeeper" residue in the ATP-binding pocket of the kinase of interest through sequence alignment.

-

Use site-directed mutagenesis to replace the bulky gatekeeper residue with a smaller one (e.g., Glycine or Alanine).

-

Express and purify the engineered AS-kinase.

2. In Vitro Labeling of Substrates:

-

Prepare a cell lysate or a purified protein mixture containing potential substrates.

-

Incubate the AS-kinase with the substrate mixture in the presence of a "bulky" ATP analog, such as N6-benzyl-ATPγS (a thiophosphate analog). Wild-type kinases in the lysate will not efficiently utilize this analog.

-

The AS-kinase will specifically transfer the thiophosphate group to its direct substrates.

3. Enrichment of Thiophosphorylated Peptides:

-

Digest the protein mixture with a protease (e.g., trypsin).

-

Enrich the thiophosphorylated peptides using affinity chromatography, for example, with iodoacetyl-agarose beads which covalently bind to the sulfur atom of the thiophosphate.

4. Identification of Substrates by Mass Spectrometry:

-

Elute the enriched peptides from the beads.

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences of the phosphorylated peptides and thus the direct substrates of the kinase.

}

Caption: Experimental Workflow for the ASKA Technology.Conclusion

This compound, in conjunction with analog-sensitive kinase technology, provides a powerful and specific tool for dissecting the complex roles of individual kinases in cellular signaling. Its utility in identifying direct kinase substrates and in elucidating the temporal dynamics of phosphorylation events makes it an indispensable molecule for researchers in cell biology and drug discovery. This guide has provided a comprehensive overview of its target kinases, inhibitory profile, and the experimental methodologies required for its effective use in the laboratory. Careful optimization of the described protocols will enable researchers to leverage the full potential of this unique chemical genetic approach.

References

- 1. Protein Kinase D Signaling: Multiple Biological Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Src family kinase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

1-Naphthyl PP1: A Technical Guide for Researchers

CAS Number: 221243-82-9[1][2][3]

Chemical Name: 1-(1,1-dimethylethyl)-3-(1-naphthalenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine[2]

This technical guide provides an in-depth overview of 1-Naphthyl PP1 (1-NA-PP1), a potent and selective inhibitor of Src family kinases and Protein Kinase D (PKD).[4][5] It is a valuable tool for researchers in cell biology and drug development for dissecting signaling pathways and investigating the therapeutic potential of kinase inhibition.

Mechanism of Action

This compound is a reversible, ATP-competitive inhibitor.[3] Its primary mechanism involves targeting the ATP-binding pocket of protein kinases, thereby preventing the transfer of phosphate from ATP to their substrates. A key feature of this compound is its enhanced potency against engineered kinases containing a mutation in the "gatekeeper" residue of the ATP-binding pocket.[6][7] This "analog-sensitive" kinase technology allows for highly specific inhibition of a target kinase in a cellular context, minimizing off-target effects.[8]

Biological Activity and Selectivity

This compound exhibits potent inhibitory activity against a range of kinases. Its selectivity is a crucial aspect of its utility as a research tool.

Quantitative Inhibitory Activity of this compound

| Target Kinase | IC50 | Notes |

| Src Family Kinases | ||

| v-Src | 1.0 µM[1][4][5][9] | Wild-Type |

| I338G mutant v-Src | 1.5 nM[1] | Over 800 times more selective for the mutant |

| c-Fyn | 0.6 µM[1][4][5][9] | |

| Other Tyrosine Kinases | ||

| c-Abl | 0.6 µM[1][4][5][9] | |

| Protein Kinase D (PKD) | ||

| PKD1 | 154.6 nM[4][5] | |

| PKD2 | 133.4 nM[4][5] | |

| PKD3 | 109.4 nM[4][5] | |

| Other Kinases | ||

| CDK2 | 18 µM[1][4][5][9] | |

| CAMK II | 22 µM[1][4][5][9] |

Signaling Pathways

This compound is a valuable tool for dissecting signaling pathways regulated by Src family kinases and PKD.

Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play crucial roles in a multitude of cellular processes, including proliferation, differentiation, survival, and migration.

Protein Kinase D (PKD) Signaling

PKD is a family of serine/threonine kinases involved in diverse cellular functions, including Golgi organization, cell proliferation, and invasion.

Experimental Protocols

The following are representative protocols for utilizing this compound in experimental settings.

In Vitro Kinase Assay

This protocol outlines a general procedure to determine the IC50 of this compound against a target kinase.

Materials:

-

Purified wild-type or analog-sensitive kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide or protein

-

[γ-³²P]ATP or unlabeled ATP

-

This compound stock solution in DMSO

-

P81 phosphocellulose paper (for radioactive method)

-

Scintillation counter (for radioactive method)

-

Microplate reader and appropriate detection reagents (for non-radioactive methods)

Procedure:

-

Prepare a reaction mixture containing the kinase, substrate, and kinase buffer.

-

Add varying concentrations of this compound (e.g., from 1 nM to 100 µM) or DMSO as a vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP. If using a radioactive assay, include a tracer amount of [γ-³²P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop the reaction.

-

Detect kinase activity:

-

Radioactive Method: Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively with phosphoric acid to remove unincorporated ATP, and measure the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Methods: Use commercially available kits that measure ATP consumption (e.g., ADP-Glo) or antibody-based methods to detect substrate phosphorylation (e.g., ELISA).

-

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

This protocol describes how to assess the effect of this compound on the proliferation of cancer cells.

Materials:

-

Prostate cancer cell lines (e.g., PC3)

-

Cell culture medium and supplements

-

96-well plates

-

This compound stock solution in DMSO

-

Cell viability reagent (e.g., MTT, resazurin)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of this compound concentrations (e.g., 0 to 100 µM).

-

Incubate the plates for a specified time course (e.g., 72 hours).[4]

-

Add a cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the number of viable cells.

-

Analyze the data to determine the effect of this compound on cell proliferation.

Experimental Workflow for a Cell-Based Assay

Conclusion

This compound is a powerful and selective chemical probe for studying the roles of Src family kinases and PKD in cellular signaling. Its utility is significantly enhanced when used in conjunction with analog-sensitive kinase technology, allowing for precise dissection of kinase function. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important inhibitor.

References

- 1. rndsystems.com [rndsystems.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound, PKD inhibitor (CAS 221243-82-9) | Abcam [abcam.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. abmole.com [abmole.com]

- 7. glpbio.com [glpbio.com]

- 8. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | Src | TargetMol [targetmol.com]

1-Naphthyl PP1: A Technical Guide to its Application as a Src Family Kinase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Naphthyl PP1 (1-NA-PP1) is a potent, ATP-competitive inhibitor of Src family kinases, demonstrating significant utility in cellular and molecular research. This pyrazolopyrimidine derivative exhibits selectivity for Src family members, including v-Src and c-Fyn, as well as the tyrosine kinase c-Abl. Its application is particularly prominent in the field of chemical genetics, where it is employed to selectively inhibit engineered "analog-sensitive" (AS) kinases. This technical guide provides a comprehensive overview of 1-NA-PP1, including its mechanism of action, inhibitory profile, detailed experimental protocols for its use, and a visual representation of its impact on cellular signaling pathways.

Introduction

The Src family of non-receptor tyrosine kinases (SFKs) are critical regulators of a myriad of cellular processes, including proliferation, differentiation, survival, and migration. Dysregulation of SFK activity is frequently implicated in the pathogenesis of various human cancers, making them a key target for therapeutic intervention. This compound (1-NA-PP1) has emerged as a valuable chemical tool for dissecting the roles of SFKs in these processes. As a selective inhibitor, it allows for the acute and reversible modulation of SFK activity, providing insights into their downstream signaling networks. Furthermore, its preferential activity against analog-sensitive kinase mutants has paved the way for highly specific investigations into the function of individual kinases within complex cellular systems.

Mechanism of Action

1-NA-PP1 functions as an ATP-competitive inhibitor. Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of protein kinases. The bulky naphthyl group of 1-NA-PP1 provides selectivity by exploiting a key "gatekeeper" residue within the ATP-binding site. In most wild-type kinases, a bulky gatekeeper residue sterically hinders the binding of 1-NA-PP1. However, in Src family kinases, which possess a smaller gatekeeper residue, the inhibitor can be accommodated.

This "bump-and-hole" or "analog-sensitive" approach is a cornerstone of chemical genetics. By mutating the bulky gatekeeper residue of a target kinase to a smaller amino acid (e.g., glycine or alanine), a "hole" is created in the ATP-binding pocket. This engineered kinase, now termed an analog-sensitive (AS) kinase, becomes highly susceptible to inhibition by "bumped" inhibitors like 1-NA-PP1, while the wild-type kinase remains largely unaffected. This strategy enables the highly specific inhibition of a single kinase within a cell, overcoming the challenge of off-target effects often associated with traditional kinase inhibitors.

Quantitative Data Presentation: Inhibitory Profile of this compound

The inhibitory activity of 1-NA-PP1 has been characterized against a range of protein kinases. The following tables summarize the half-maximal inhibitory concentrations (IC50) of 1-NA-PP1, providing a quantitative measure of its potency and selectivity.

Table 1: IC50 Values of this compound against Wild-Type Kinases

| Kinase Target | IC50 |

| v-Src | 1.0 µM[1] |

| c-Fyn | 0.6 µM[1] |

| c-Abl | 0.6 µM[1] |

| CDK2 | 18 µM[1] |

| CAMK II | 22 µM[1] |

| PKD1 | 154.6 nM[1][2] |

| PKD2 | 133.4 nM[1][2] |

| PKD3 | 109.4 nM[1][2] |

Table 2: Preferential Inhibition of Analog-Sensitive (AS) Kinases by this compound

| Kinase (Wild-Type vs. Analog-Sensitive Mutant) | IC50 |

| v-Src (wild-type) | 1.0 µM[3] |

| v-Src (I338G mutant) | 1.5 nM[3] |

Experimental Protocols

In Vitro Src Kinase Inhibition Assay

This protocol describes a general method to determine the in vitro inhibitory activity of 1-NA-PP1 against a Src family kinase using a radiometric assay format.

Materials:

-

Recombinant active Src family kinase (e.g., c-Src, Fyn, Lck)

-

Specific peptide substrate for the kinase

-

This compound (stock solution in DMSO)

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)

-

[γ-³²P]ATP

-

ATP solution

-

Phosphocellulose paper (e.g., P81)

-

Phosphoric acid solution (0.75%)

-

Scintillation counter and vials

-

96-well reaction plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest inhibitor concentration.

-

In a 96-well plate, add the diluted 1-NA-PP1 or vehicle control.

-

Add the recombinant Src kinase and the peptide substrate to each well.

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP to each well. The final ATP concentration should be close to the Km of the kinase for ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the vehicle control and determine the IC50 value by plotting the data on a semi-log graph.

Cell Viability/Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of 1-NA-PP1 on the viability and proliferation of cancer cell lines that are dependent on Src family kinase signaling.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231 breast cancer cells)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).

-

Remove the existing medium from the wells and replace it with the medium containing the different concentrations of 1-NA-PP1 or vehicle control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.

-

Carefully remove the medium containing MTT.

-

Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Mix gently to ensure complete solubilization.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of 1-NA-PP1 relative to the vehicle control and determine the IC50 value.

Western Blot Analysis of Src Phosphorylation

This protocol describes how to assess the inhibitory effect of 1-NA-PP1 on the autophosphorylation of Src kinases within cells.

Materials:

-

Cell line of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-Src (e.g., Tyr416) and anti-total Src

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) detection reagents

-

Chemiluminescence imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of 1-NA-PP1 or vehicle control for a specified duration.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Prepare protein samples for SDS-PAGE by adding Laemmli sample buffer and boiling.

-

Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-Src overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply ECL detection reagents and visualize the protein bands using a chemiluminescence imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total Src.

Mandatory Visualizations

Src Family Kinase Signaling Pathway

Caption: Canonical Src family kinase signaling pathways.

Experimental Workflow: Chemical Genetics with this compound

Caption: Workflow for analog-sensitive kinase studies.

Conclusion

This compound is an indispensable tool for researchers investigating the multifaceted roles of Src family kinases in health and disease. Its well-characterized inhibitory profile, coupled with its utility in innovative chemical genetic approaches, provides a robust platform for dissecting complex signaling networks with high precision. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate the effective application of 1-NA-PP1 in advancing our understanding of kinase biology and in the development of novel therapeutic strategies.

References

The Role of 1-Naphthyl PP1 in Chemical Genetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chemical genetics is a powerful discipline that utilizes small molecules to perturb protein function, offering a temporal and reversible alternative to traditional genetic approaches. A cornerstone of this field is the "bump-hole" strategy, which engineers proteins to be uniquely sensitive to synthetic small-molecule inhibitors. This guide provides an in-depth overview of 1-Naphthyl PP1 (1-NA-PP1), a pivotal inhibitor in this methodology. We will explore its mechanism of action, detail its application in dissecting signaling pathways, provide structured quantitative data, and present detailed experimental protocols and workflows to facilitate its use in research and drug development.

Introduction to 1-NA-PP1 and the "Bump-Hole" Strategy

The high degree of homology within protein families, particularly among kinases, presents a significant challenge for the development of highly specific inhibitors. The "bump-hole" or "analog-sensitive" (AS) approach elegantly circumvents this by introducing a mutation in the target protein to create a unique binding pocket, the "hole," which accommodates a "bumped" or bulky inhibitor that does not bind to wild-type proteins.[1][2]

This compound (1-NA-PP1) is a pyrazolopyrimidine-based, cell-permeable, and reversible inhibitor designed to selectively target these engineered analog-sensitive kinases.[3][4] The strategy involves mutating a conserved, bulky "gatekeeper" residue in the ATP-binding pocket of the kinase of interest to a smaller amino acid, such as glycine or alanine.[5] This modification creates a "hole" that allows the bulky naphthyl group of 1-NA-PP1 to bind with high affinity, an interaction that is sterically hindered in wild-type kinases.[1] This targeted inhibition allows for the precise dissection of the cellular functions of individual kinases.

Mechanism of Action: Engineering Specificity

The specificity of the 1-NA-PP1 and analog-sensitive kinase pairing lies in the principles of steric complementarity.

-

Wild-Type Kinase: In a wild-type kinase, a large gatekeeper residue (e.g., threonine, methionine, or phenylalanine) physically obstructs the binding of bulky inhibitors like 1-NA-PP1. The smaller, endogenous ATP molecule, however, can bind without hindrance.

-

Analog-Sensitive (AS) Kinase: Site-directed mutagenesis is used to replace the large gatekeeper residue with a smaller one (e.g., glycine or alanine). This creates an enlarged hydrophobic pocket—the "hole."

-

Selective Inhibition: The "bumped" 1-NA-PP1 molecule, with its naphthyl group, fits snugly into this engineered pocket, allowing it to potently inhibit the AS-kinase. This interaction is highly specific, as 1-NA-PP1 has a much lower affinity for the wild-type kinase.

Below is a diagram illustrating this "bump-hole" principle.

Quantitative Data: Inhibitory Potency of 1-NA-PP1

The efficacy of the "bump-hole" approach is demonstrated by the significant difference in the half-maximal inhibitory concentration (IC50) of 1-NA-PP1 for analog-sensitive kinases compared to their wild-type counterparts. The following table summarizes the IC50 values for several kinases.

| Kinase Target | Wild-Type IC50 (µM) | Analog-Sensitive Mutant | Analog-Sensitive IC50 (nM) | Fold Selectivity (approx.) |

| v-Src | 1.0[4][6][7][8][9][10] | I338G | 1.5[3][11] | ~667x |

| c-Fyn | 0.6[4][6][7][8][9][10] | I338G | 1.5[3] | ~400x |

| c-Abl | 0.6[4][6][7][8][9][10] | T315I/I338G | 7.0[3] | ~85x |

| CDK2 | 18[4][6][7][8][9][10] | F80G | 15[3] | ~1200x |

| CAMK II | 22[6][7][8][9][10] | M120A | - | - |

| PKD1 | 0.1546[6][7] | M659G | - | - |

| PKD2 | 0.1334[6][7] | - | - | - |

| PKD3 | 0.1094[6][7] | - | - | - |

Note: IC50 values can vary depending on assay conditions.

Application in Signaling Pathway Elucidation

The ability to rapidly and reversibly inhibit a specific kinase makes the 1-NA-PP1 system an invaluable tool for dissecting complex signaling cascades. By treating cells expressing an AS-kinase with 1-NA-PP1, researchers can observe the direct downstream consequences of inhibiting that specific kinase, thereby identifying its substrates and its role in a pathway.

A prime example is the study of the MAPK/ERK pathway. The p90 ribosomal S6 kinases (RSKs) are downstream effectors of ERK. By creating an analog-sensitive RSK, researchers can use 1-NA-PP1 to specifically inhibit RSK and identify its unique substrates, distinguishing its role from that of ERK.

The diagram below illustrates how 1-NA-PP1 can be used to probe the MAPK/ERK signaling pathway.

Experimental Protocols

In Vitro Kinase Assay

This protocol describes how to assess the inhibitory effect of 1-NA-PP1 on a purified analog-sensitive kinase.

Reagents:

-

Purified wild-type and AS-kinase

-

Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

Substrate peptide or protein

-

[γ-³²P]ATP or unlabeled ATP

-

1-NA-PP1 stock solution in DMSO

-

SDS-PAGE loading buffer

Procedure:

-

Prepare a reaction mix containing the AS-kinase, its substrate, and kinase buffer.

-

Add varying concentrations of 1-NA-PP1 (e.g., from 1 nM to 10 µM) or DMSO as a vehicle control.

-

Pre-incubate the mixture for 10-15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP for radioactive detection).

-

Incubate at 30°C for a predetermined time (e.g., 30 minutes).

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Analyze the results by autoradiography (for radiometric assay) or Western blotting with a phospho-specific antibody (for non-radiometric assay).

-

Calculate the percentage of kinase inhibition for each 1-NA-PP1 concentration relative to the DMSO control and plot a dose-response curve to determine the IC50 value.

Cell-Based Assay for Signaling Pathway Analysis

This protocol outlines a general workflow for studying the effect of inhibiting an AS-kinase in a cellular context.

Materials:

-

Cell line stably or transiently expressing the AS-kinase

-

Appropriate cell culture medium and reagents

-

1-NA-PP1 stock solution in DMSO

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Antibodies: phospho-specific antibody for a downstream target, total protein antibody for the target, and a loading control antibody (e.g., GAPDH or β-actin)

Procedure:

-

Cell Culture and Treatment:

-

Plate cells expressing the AS-kinase at an appropriate density.

-

Allow cells to adhere and grow overnight.

-

Treat cells with the desired concentration of 1-NA-PP1 or DMSO (vehicle control) for a specific duration (e.g., 1-2 hours).

-

If applicable, stimulate the signaling pathway with an appropriate agonist for a short period before harvesting.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells in lysis buffer.

-

Clarify the lysates by centrifugation to remove cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

-

Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis:

-

Quantify the band intensities and determine the ratio of the phosphorylated protein to the total protein to assess the effect of 1-NA-PP1 on the activity of the AS-kinase.

-

The following diagram illustrates a typical workflow for a cell-based chemical genetics experiment.

Conclusion

This compound, in conjunction with analog-sensitive kinase technology, provides a robust and versatile platform for the specific and controlled inhibition of individual kinases. This "bump-hole" strategy has proven invaluable for elucidating the complex roles of kinases in cellular signaling and disease. The detailed protocols and data presented in this guide are intended to equip researchers and drug development professionals with the necessary information to effectively employ this powerful chemical genetics tool in their own investigations, ultimately paving the way for new therapeutic strategies.

References

- 1. pnas.org [pnas.org]

- 2. Use of the Kinase Inhibitor Analog 1NM-PP1 Reveals a Role for Toxoplasma gondii CDPK1 in the Invasion Step - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Engineering and functional analysis of mitotic kinases through chemical genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. med.upenn.edu [med.upenn.edu]

- 7. Structure-guided Inhibitor Design Expands the Scope of Analog-Sensitive Kinase Technology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of RSK substrates using an analog-sensitive kinase approach - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase-Catalyzed Crosslinking and Immunoprecipitation (K-CLIP) to Explore Kinase-Substrate Pairs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

- 11. shokatlab.ucsf.edu [shokatlab.ucsf.edu]

Methodological & Application

Application Notes and Protocols for Studying Src Signaling Using 1-Naphthyl PP1

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Naphthyl PP1 (1-NA-PP1) is a potent, cell-permeable, and selective inhibitor of the Src family of non-receptor tyrosine kinases.[1] It also demonstrates inhibitory activity against c-Abl and has been instrumental in the field of chemical genetics due to its preferential inhibition of engineered analog-sensitive (AS) kinases over their wild-type counterparts.[1][2] This characteristic allows for highly specific inhibition of a target kinase in a cellular or organismal context, minimizing off-target effects. These application notes provide a comprehensive guide to utilizing this compound for the investigation of Src signaling pathways, including detailed protocols for key experiments and data presentation for informed decision-making.

Mechanism of Action

This compound functions as an ATP-competitive inhibitor.[3] Its pyrazolopyrimidine core mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases. The bulky naphthyl group provides specificity, as it creates a steric clash with a "gatekeeper" residue in the ATP-binding pocket of most wild-type kinases.[2][3] In analog-sensitive (AS) kinases, this gatekeeper residue is mutated to a smaller amino acid (e.g., glycine or alanine), creating an enlarged pocket that can accommodate the bulky side group of this compound, leading to potent and specific inhibition.[2][3]

Data Presentation

Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity of this compound against various kinases, providing a basis for designing experiments and interpreting results.

| Kinase Target | IC50 | Notes |

| v-Src | 1.0 µM | |

| c-Fyn | 0.6 µM | |

| c-Abl | 0.6 µM | |

| CDK2 | 18 µM | Reduced potency |

| CAMK II | 22 µM | Reduced potency |

| I338G v-Src (analog-sensitive) | 1.5 nM | High potency against AS mutant |

| Wild-type v-Src | 1000 nM (1 µM) | ~667-fold selectivity for AS mutant |

| PKD1 | 154.6 nM | Also a potent PKD inhibitor |

| PKD2 | 133.4 nM | |